molecular formula C20H24N4O3S B2772632 N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034360-02-4

N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2772632
CAS No.: 2034360-02-4
M. Wt: 400.5
InChI Key: UBLDBOOQBOOZQN-UHFFFAOYSA-N
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Description

N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has been studied for its interaction with various biological targets, including:

  • Enzyme Inhibition : It has shown potential as an inhibitor of nicotinamide phosphoribosyltransferase (Nampt), which plays a crucial role in NAD+ biosynthesis. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells .
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate glucose metabolism and insulin sensitivity .

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity, particularly against KRAS mutant tumor cell lines. The mechanism involves the suppression of MEK phosphorylation and cellular proliferation, which is critical in cancer progression .

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (µM)Mechanism of Action
KRAS mutant xenograft model0.5MEK inhibition
Various cancer cell lines1.2Nampt inhibition

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability, making it a viable candidate for further development in therapeutic applications .

Case Studies

  • In Vivo Efficacy : A study conducted on mice bearing KRAS mutant tumors demonstrated that administration of this compound resulted in significant tumor shrinkage compared to control groups, validating its potential as a therapeutic agent .
  • Toxicology Assessment : Preliminary toxicological evaluations suggest a favorable safety profile, with no significant adverse effects observed at therapeutic doses during animal trials .

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20(16-1-2-19(22-13-16)27-17-4-10-28-14-17)23-12-15-3-5-21-18(11-15)24-6-8-26-9-7-24/h1-3,5,11,13,17H,4,6-10,12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLDBOOQBOOZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.